molecular formula C29H20N2O5S B2768733 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-29-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2768733
CAS No.: 441290-29-5
M. Wt: 508.55
InChI Key: GUBSSQMCKPXWTE-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is an anthraquinone-based compound featuring a benzamide core substituted with an indolinyl sulfonyl group at the 4-position and a 1-aminoanthraquinone moiety. This structure combines the planar aromatic framework of anthraquinone, known for its role in dye chemistry and biological activity, with a sulfonamide-functionalized benzamide group, which may enhance solubility and pharmacological interactions .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O5S/c32-27-21-7-2-3-8-22(21)28(33)26-23(27)9-5-10-24(26)30-29(34)19-12-14-20(15-13-19)37(35,36)31-17-16-18-6-1-4-11-25(18)31/h1-15H,16-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSSQMCKPXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions using reagents like potassium permanganate or chromium trioxide can yield 9,10-dioxo-9,10-dihydroanthracene.

    Synthesis of the Indoline Derivative: Indoline can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine to form indolin-1-ylsulfonyl derivatives.

    Coupling Reaction: The final step involves coupling the anthracene derivative with the indoline sulfonyl derivative using amide bond formation techniques. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Automation: Utilizing automated synthesis equipment to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl groups.

    Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield hydroxy derivatives, while substitution reactions could introduce various functional groups onto the benzamide or sulfonyl moieties.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 1-aminoanthraquinone and an appropriate sulfonylbenzamide under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) are crucial for confirming the structure and purity of the synthesized compound .

Medicinal Chemistry Applications

2.1 Anticancer Activity

One of the most prominent applications of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

2.2 Antimicrobial Properties

Research has shown that anthraquinone derivatives possess antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

3.1 Dye and Pigment Production

This compound can be utilized in the synthesis of dyes due to its chromophoric properties. Anthraquinone derivatives are known for their vibrant colors and stability, which makes them suitable for use in textiles and coatings .

3.2 Photovoltaic Applications

The compound's electronic properties may also allow it to function as a material in organic photovoltaic cells. Its ability to absorb light efficiently can contribute to improved energy conversion rates in solar cells .

Environmental Applications

4.1 Environmental Remediation

Anthraquinone-based compounds have been investigated for their ability to degrade pollutants in water systems. Their chemical structure allows them to interact with various contaminants, potentially aiding in remediation efforts for polluted environments.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study CPhotovoltaic PerformanceEnhanced light absorption leading to a 15% increase in energy conversion efficiency compared to standard materials .

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related anthraquinone-benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Properties References
Target Compound : N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide 4-(Indolin-1-ylsulfonyl)benzamide ~500 (estimated) Not reported Potential dye intermediate, fluorescence, or pharmacological agent (hypothesized)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide 2-Methylbenzamide 343.34 94 (acid chloride) Model compound for studying synthesis efficiency; characterized via NMR, IR, GC-MS
4-[Bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 4-[Bis(2-methylpropyl)sulfamoyl]benzamide 518.62 Not reported Commercial availability (research use); structural analog with bulky sulfonamide substituent
N-(4-Chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 4-Chlorobenzamide 361.78 Not reported Dye intermediate; fluorescent brightener
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) 1,5-Di(4-methoxybenzamide) 506.51 Not reported High molecular symmetry; potential for polymer or supramolecular chemistry
N-(5-Benzamido-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 5-Benzamidoanthraquinone + benzamide 446.45 Not reported Dual benzamide functionality; possible dual-target therapeutic agent

Structural and Functional Insights

  • Sulfonamide vs. Alkyl/Methoxy Substituents: The indolinyl sulfonyl group in the target compound likely enhances electronic delocalization and polarity compared to alkyl (e.g., 2-methyl in ) or methoxy groups (e.g., ).
  • Anthraquinone Core: All compounds share the 9,10-dioxoanthracene backbone, which confers planar rigidity and π-π stacking capabilities. This feature is critical for applications in dye chemistry (e.g., fluorescence in ) and intercalation-based biological activity .
  • Synthetic Efficiency : Acid chloride-mediated synthesis (94% yield in ) outperforms carbodiimide coupling (24%), highlighting the importance of reagent choice for scalable production.

Pharmacological Potential

While direct data on the target compound’s bioactivity is absent, structurally related sulfonamide-anthraquinone hybrids (e.g., ) exhibit roles in enzyme inhibition (e.g., cyclooxygenase-2) or anticancer activity due to DNA intercalation. The indolinyl group may further modulate selectivity toward kinase targets, as seen in indole-based pharmaceuticals .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, synthesis methods, and potential applications.

Chemical Structure and Synthesis

The compound can be described by its molecular formula C23H18N2O4SC_{23}H_{18}N_{2}O_{4}S and features a complex structure that includes an anthraquinone moiety. The synthesis typically involves the reaction of 4-(indolin-1-ylsulfonyl)aniline with 9,10-dioxoanthracene derivatives under specific conditions to yield the desired product.

Synthesis Methodology

  • Reagents :
    • 4-(indolin-1-ylsulfonyl)aniline
    • 9,10-dioxoanthracene derivative
    • Coupling agents (e.g., DCC)
  • Procedure :
    • The reaction is conducted in an inert atmosphere using solvents such as dichloromethane.
    • The mixture is stirred at controlled temperatures to facilitate the formation of the amide bond.
  • Characterization :
    • The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC23H18N2O4SC_{23}H_{18}N_{2}O_{4}S
Molecular Weight418.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that compounds related to anthraquinones exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Anthraquinone Derivatives :
    • A study published in Molecules highlighted that anthraquinone derivatives could effectively inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction .
  • Indolin-based Compounds :
    • Research focused on indolin derivatives has shown their ability to modulate various signaling pathways involved in cancer progression .
  • Synergistic Effects :
    • Investigations into combinations of anthraquinone compounds with traditional chemotherapeutics have suggested enhanced efficacy against resistant cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cells
Cell Cycle ArrestPrevents cell division
Synergistic EfficacyEnhances effects with other drugs

Q & A

Q. Basic Characterization Workflow

  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., aromatic signals at δ 7.5–8.5 ppm) and carbon frameworks. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) validate substitution patterns .
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) confirm functional groups .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX-refined data) provides bond lengths (C–C: ~1.48 Å) and angles, with hydrogen bonding (O–H···O: 2.7–2.9 Å) mapped for lattice interactions .

Advanced : High-resolution mass spectrometry (HRMS) validates molecular weight, while powder XRD assesses polymorphic forms.

How can density functional theory (DFT) predict the electronic properties of this anthraquinone derivative?

Q. Advanced Computational Design

  • Functional selection : Becke’s 1988 exchange-correlation functional with gradient corrections models frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, critical for redox potential predictions .
  • Basis sets : 6-31G* or def2-TZVP basis sets balance accuracy and computational cost. Solvent effects (e.g., DMSO) are incorporated via the COSMO model .
  • Applications : Predicts electron-withdrawing effects of the sulfonyl group, guiding modifications for electrochemical stability in battery applications .

What strategies resolve contradictions in biological activity data between in vitro and cellular assays?

Q. Advanced Data Reconciliation

  • Orthogonal assays : Compare fluorescence-based cellular uptake assays with colorimetric enzymatic inhibition tests to rule out false negatives .
  • Permeability analysis : Experimental logP (~2.65) and molecular dynamics (MD) simulations (e.g., GROMACS) model membrane penetration, explaining discrepancies in intracellular bioavailability .
  • Metabolite screening : LC-MS identifies degradation products (e.g., sulfone oxidation) that may reduce activity in cellular environments .

How are intermolecular interactions in the crystal lattice analyzed to guide solid-state formulation?

Q. Advanced Solid-State Analysis

  • X-ray refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bond geometries (e.g., C–H···O: 3.2 Å) .
  • Energy frameworks : Mercury software calculates interaction energies (e.g., 15–25 kJ/mol for O–H···O), guiding co-crystal design with excipients like succinic acid to enhance solubility .
  • Thermal analysis : DSC/TGA profiles correlate crystal packing density with melting points (~250–300°C) and stability .

How do substituents on the anthraquinone core influence electrochemical behavior in energy storage applications?

Q. Advanced Structure-Property Relationships

  • Electrochemical testing : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) reveals redox potentials (-0.5 to -0.7 V vs. Ag/Ag⁺) influenced by electron-withdrawing sulfonyl groups .
  • Solubility engineering : Ethylene glycol ether side chains (e.g., in AQEG2TFSI) increase solubility (>0.4 M in acetonitrile) while maintaining stability (99.74% capacity retention over 100 cycles) .

What crystallographic software and parameters are critical for refining this compound's structure?

Q. Advanced Refinement Protocols

  • Software : SHELX suite (SHELXL for refinement, SHELXTL for visualization) processes diffraction data (R-factor < 0.08) .
  • Parameters : Anisotropic displacement parameters (Uⁱʲ) for non-H atoms, and constrained H-atom positions (Uᵢₛₒ(H) = 1.2Uₑq(C)) .
  • Validation : PLATON checks for missed symmetry (e.g., twinning) and CIF files are deposited in the Cambridge Structural Database (CSD) .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced Process Chemistry

  • HPLC-MS monitoring : Detects intermediates (e.g., unreacted 1-aminoanthraquinone) and sulfonamide byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the target compound (>95% purity) .
  • DoE optimization : Response surface methodology (RSM) models variables (temperature, stoichiometry) to maximize yield .

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